1-(3-Aminophenyl)sulfonyl-3-methylazetidine-3-carbonitrile
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Overview
Description
1-(3-Aminophenyl)sulfonyl-3-methylazetidine-3-carbonitrile is a complex organic compound with a unique structure that includes an azetidine ring, a sulfonyl group, and an aminophenyl group
Preparation Methods
The synthesis of 1-(3-Aminophenyl)sulfonyl-3-methylazetidine-3-carbonitrile typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The sulfonyl and aminophenyl groups are then introduced through subsequent reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-(3-Aminophenyl)sulfonyl-3-methylazetidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium hydroxide or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(3-Aminophenyl)sulfonyl-3-methylazetidine-3-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Aminophenyl)sulfonyl-3-methylazetidine-3-carbonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The aminophenyl group may also interact with biological molecules, affecting various pathways .
Comparison with Similar Compounds
Similar compounds to 1-(3-Aminophenyl)sulfonyl-3-methylazetidine-3-carbonitrile include other azetidine derivatives and sulfonyl-containing compounds. What sets this compound apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. Some similar compounds include:
- 1-(3-Aminophenyl)sulfonyl-azetidine
- 3-Methylazetidine-3-carbonitrile
- Sulfonyl-azetidine derivatives.
This unique combination of functional groups makes this compound a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-aminophenyl)sulfonyl-3-methylazetidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-11(6-12)7-14(8-11)17(15,16)10-4-2-3-9(13)5-10/h2-5H,7-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDSSLSYHFXDAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)S(=O)(=O)C2=CC=CC(=C2)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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